N-(3-ethoxypropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide
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Overview
Description
N-(3-ethoxypropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzothieno ring fused with a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: The benzothieno ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Construction of the Triazolopyrimidine Core: The triazolopyrimidine core is formed by reacting the benzothieno intermediate with a triazole derivative under specific conditions, such as the presence of a base and a suitable solvent.
Introduction of the Ethoxypropyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkylating agents, halogenating agents; conducted in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-ethoxypropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Research: Researchers explore its chemical properties and reactivity to develop new synthetic methodologies and derivatives with enhanced activity.
Industrial Applications: The compound may be used in the development of new materials and chemical processes, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acid residues in the active site is crucial for its inhibitory activity.
Comparison with Similar Compounds
N-(3-ethoxypropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity and share a similar triazolopyrimidine core.
Thioglycoside Derivatives: These compounds have been designed as CDK2 inhibitors and show significant cytotoxic activity against cancer cell lines.
The uniqueness of N-(3-ethoxypropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide lies in its specific structural features, such as the ethoxypropyl group and the benzothieno ring, which contribute to its distinct biological activity and chemical properties.
Properties
Molecular Formula |
C17H21N5O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide |
InChI |
InChI=1S/C17H21N5O2S/c1-2-24-9-5-8-18-16(23)14-20-15-13-11-6-3-4-7-12(11)25-17(13)19-10-22(15)21-14/h10H,2-9H2,1H3,(H,18,23) |
InChI Key |
DJRLKLNRVPIDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=NN2C=NC3=C(C2=N1)C4=C(S3)CCCC4 |
Origin of Product |
United States |
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